Lumefantrine

Cardiotoxicity QTc interval Safety pharmacology

Choose lumefantrine for its established cardiac safety advantage over halofantrine (0 ms vs 28 ms mean max QTc increase) and its role as the long-acting partner in artemisinin-based combination therapy. Its extreme lipophilicity (XLogP ~10.14) and >99.7% plasma protein binding produce a 3–6 day terminal half-life, enabling post-artemisinin parasite clearance. The racemic nature eliminates costly chiral resolution, and the established one-pot synthesis supports scalable, cost-effective API procurement. Ideal for PK/PD studies, in vitro susceptibility assays, and formulation development requiring food-effect consideration for 16-fold enhanced absorption.

Molecular Formula C30H32Cl3NO
Molecular Weight 528.9 g/mol
CAS No. 82186-77-4
Cat. No. B1675429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumefantrine
CAS82186-77-4
Synonyms9H-Fluorene-4-methanol, 2,7-dichloro-9-((4-chlorophenyl)methylene)-alpha-((dibutylamino)methyl)-, (Z)-
benflumetol
benflumetol, (+)-isomer
benflumetol, (+-)-isomer
benflumetol, (-)-isomer
lumefantrine
Molecular FormulaC30H32Cl3NO
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
InChIInChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-
InChIKeyDYLGFOYVTXJFJP-MYYYXRDXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumefantrine (CAS 82186-77-4): A Racemic Arylaminoalcohol Antimalarial Partner Drug in Artemisinin-Based Combination Therapy


Lumefantrine (CAS 82186-77-4; formerly benflumetol) is a racemic arylaminoalcohol antimalarial compound belonging to the same chemical class as quinine, mefloquine, and halofantrine [1]. It is a highly lipophilic, weakly basic fluorene derivative with the chemical name 2-dibutylamino-1-[2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-ethanol [2]. Lumefantrine exerts its antimalarial activity against the erythrocytic stages of Plasmodium species, including chloroquine-resistant P. falciparum, and is exclusively used in fixed-dose combination with the artemisinin derivative artemether (Coartem®/Riamet®) for the treatment of acute uncomplicated falciparum malaria [3].

Why Lumefantrine Cannot Be Readily Substituted with Halofantrine, Mefloquine, or Other Arylaminoalcohols


Despite shared arylaminoalcohol chemical architecture with halofantrine and mefloquine, lumefantrine exhibits distinct pharmacological properties that preclude simple interchangeability. While these three compounds demonstrate correlated susceptibility phenotypes in vitro—suggesting common mechanistic pathways involving PfMDR1 and hemoglobin digestion [1]—their clinical safety and pharmacokinetic profiles diverge markedly. Halofantrine, a close structural analog, is associated with significant QTc prolongation (mean maximum increase 28 ms) and is considered to have an unacceptable arrhythmogenic risk for malaria treatment [2]. In contrast, lumefantrine-containing regimens produce no measurable QTc prolongation in controlled studies [3]. Additionally, lumefantrine's extremely high lipophilicity (calculated XLogP ~10.14) and >99.7% plasma protein binding produce a terminal elimination half-life of 3-6 days, requiring food co-administration for 16-fold enhanced absorption—pharmacokinetic features not uniformly shared across the class and critical for its role as the long-acting partner drug in artemisinin-based combination therapy [4].

Lumefantrine (82186-77-4) Quantitative Differentiation Evidence Versus Halofantrine, Mefloquine, and Structural Analogs


Cardiac Safety: No QTc Prolongation with Lumefantrine-Containing Regimen Versus Significant Halofantrine-Induced QTc Increase

In a randomized, double-blind crossover study comparing single oral doses of co-artemether (80 mg artemether + 480 mg lumefantrine) versus halofantrine (500 mg) in 13 healthy male participants, halofantrine produced a mean maximum QTc increase of 28 ms, with QTc interval length positively correlated to halofantrine exposure. In contrast, the QTc interval remained unchanged after co-artemether administration, with the difference between treatments reaching statistical significance [1]. A separate double-blind comparative trial in 103 malaria patients confirmed that significant QTc prolongations (>30 ms) occurred 6–12 hours after halofantrine intake but were absent after co-artemether [2].

Cardiotoxicity QTc interval Safety pharmacology

Parasite Clearance Kinetics: Superior Early Parasite Reduction with Lumefantrine-Artemether Combination Versus Halofantrine Monotherapy

In a double-blind comparative trial of 103 non-immune travellers with acute uncomplicated P. falciparum malaria, co-artemether (artemether+lumefantrine, 4×4 tablets over 48 h) demonstrated significantly faster parasite clearance than halofantrine (3×2 tablets over 12 h with a second course 1 week later). The median parasite clearance time was 32 hours for co-artemether versus 48 hours for halofantrine (P < 0.001), and median parasite reduction at 24 hours was 99.7% versus 89.6%, respectively (P < 0.001) [1].

Parasite clearance Clinical efficacy Combination therapy

In Vitro Antimalarial Potency: IC50 Values for Lumefantrine, Halofantrine, and Mefloquine Against P. falciparum Clinical Isolates

In a study of 189 primary P. falciparum infections from the north-western border of Thailand (1995–1999), geometric mean 50% inhibitory concentration (IC50) values were determined via radioisotope microdilution assay. Lumefantrine exhibited an IC50 of 32 ng/mL, positioned intermediate between mefloquine (27 ng/mL) and halofantrine (4.1 ng/mL). Notably, halofantrine demonstrated approximately 7.8-fold greater in vitro potency than lumefantrine against these multidrug-resistant isolates [1]. A correlation matrix analysis from a separate study confirmed that lumefantrine, mefloquine, and halofantrine phenotypes correlate, suggesting common pathways of action [2].

In vitro susceptibility IC50 Plasmodium falciparum

Enantiomer Pharmacokinetics: (+)-Lumefantrine Exhibits Higher Systemic Exposure Than (-)-Lumefantrine in Preclinical Models

Lumefantrine is a racemic mixture of (-)-lumefantrine and (+)-lumefantrine. Enantioselective pharmacokinetic characterization in mice revealed no stereoselectivity in vitro for solubility, metabolic stability, protein binding, permeability, or blood partitioning when compared with rac-lumefantrine. However, following oral administration of rac-lumefantrine, the AUC0–∞ and mean residence time of (+)-lumefantrine were higher than those of (-)-lumefantrine, reflected in a higher clearance value for the (-)-enantiomer. Post oral administration of the individual enantiomers, (+)-lumefantrine exhibited 1.4-fold higher AUC0–∞ and 1.7-fold higher Cmax compared to (+)-lumefantrine from the racemate, while (-)-lumefantrine showed 1.3-fold higher AUC0–∞ and Cmax compared to (-)-lumefantrine from the racemate [1].

Stereoselective pharmacokinetics ADME Bioavailability

Resistance Correlation: pfmdr1 Copy Number Variation Influences Susceptibility to Lumefantrine, Mefloquine, and Halofantrine

Lumefantrine, mefloquine, and halofantrine share correlated susceptibility phenotypes in P. falciparum, with evidence suggesting common mechanisms of action and resistance involving the pfmdr1 gene [1]. Decreasing pfmdr1 copy number heightens susceptibility to all three arylaminoalcohol drugs as well as artemisinin [2]. Amplification of pfmdr1 determines lumefantrine susceptibility and, consequently, treatment responses when plasma lumefantrine levels are subtherapeutic [3]. This cross-resistance pattern has procurement implications: selection pressure from one arylaminoalcohol may affect susceptibility to others within the class.

Drug resistance pfmdr1 Copy number variation

Lumefantrine (82186-77-4) Research and Industrial Application Scenarios Based on Quantitative Evidence


Fixed-Dose Combination Formulation Development Requiring a Long-Half-Life, Non-Cardiotoxic Arylaminoalcohol Partner Drug

Lumefantrine's extended terminal elimination half-life (3–6 days in malaria patients, extending up to 10 days in some studies) makes it the partner drug of choice for artemisinin-based combinations where post-artemisinin parasite clearance is required [1]. Unlike halofantrine—its closest structural analog—lumefantrine produces no measurable QTc prolongation in controlled studies (0 ms mean maximum increase vs. 28 ms for halofantrine) [2]. Formulation development must account for lumefantrine's extreme lipophilicity (XLogP ~10.14) [3] and the critical food effect: co-administration with dietary fat increases bioavailability approximately 16-fold [1].

In Vitro Antimalarial Drug Susceptibility Testing and Resistance Surveillance

Lumefantrine serves as a reference compound in in vitro susceptibility assays for monitoring P. falciparum drug resistance. Baseline geometric mean IC50 values from multidrug-resistant Thai isolates (32 ng/mL) provide a benchmark for detecting shifts in susceptibility [4]. The established correlation between lumefantrine, mefloquine, and halofantrine susceptibility phenotypes—mediated in part by pfmdr1 polymorphisms—makes lumefantrine susceptibility data informative for cross-resistance surveillance across the arylaminoalcohol class [5]. Researchers conducting susceptibility testing should note that in vitro IC50 values for lumefantrine are approximately 7.8-fold higher than those for halofantrine, reflecting differences in intrinsic potency rather than clinical efficacy [4].

Pharmacokinetic/Pharmacodynamic Modeling and Dose Optimization Studies

The lumefantrine plasma concentration profile is the main determinant of artemether-lumefantrine efficacy [6]. Procurement of lumefantrine for PK/PD studies requires understanding of its nonlinear absorption characteristics (2-hour lag time; peak concentrations at 4–10 hours post-dose) [1], high intersubject variability, and >99.7% plasma protein binding [7]. The absence of stereoselectivity in key in vitro ADME parameters (solubility, metabolic stability, protein binding, permeability, and blood partitioning) [8] supports the use of racemic lumefantrine in PK studies without enantiomer-specific analytical considerations for most in vitro applications.

Manufacturing Process Development and Cost Optimization for API Production

Industrial procurement for API manufacturing benefits from established process improvements that increase throughput and reduce costs. A one-pot process converting 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone to the aminoalcohol intermediate eliminates epoxide isolation, while optimized Knoevenagel condensation conditions improve crystallization yields [9]. The racemic nature of commercial lumefantrine [10] avoids the additional manufacturing complexity and cost associated with chiral resolution or asymmetric synthesis required for single-enantiomer antimalarials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumefantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.